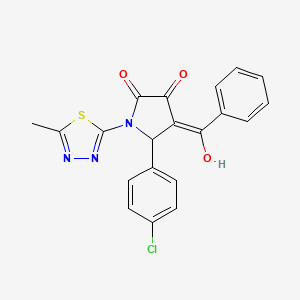
2,2'-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a triazine ring substituted with a chlorine atom and linked to two tetrahydroisoquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Substitution Reaction: The chlorine atom on the triazine ring is substituted with tetrahydroisoquinoline units. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis of Cyanuric Chloride: Cyanuric chloride is produced industrially by the trimerization of cyanogen chloride.
Large-Scale Substitution Reactions: The substitution reactions would be scaled up using industrial reactors, ensuring proper mixing and temperature control to achieve high yields.
化学反应分析
Types of Reactions
2,2’-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The tetrahydroisoquinoline units can undergo oxidation to form isoquinoline derivatives or reduction to form more saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted triazine derivative.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The triazine ring is a common motif in many drugs, and modifications to this structure can lead to compounds with various biological activities.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
相似化合物的比较
Similar Compounds
Cyanuric Chloride: A precursor to many triazine derivatives.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms.
2-Chloro-4,6-diamino-1,3,5-triazine: A triazine compound with amino groups instead of tetrahydroisoquinoline units.
Uniqueness
What sets 2,2’-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline apart is its combination of the triazine core with tetrahydroisoquinoline units
属性
分子式 |
C21H20ClN5 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
2-[4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H20ClN5/c22-19-23-20(26-11-9-15-5-1-3-7-17(15)13-26)25-21(24-19)27-12-10-16-6-2-4-8-18(16)14-27/h1-8H,9-14H2 |
InChI 键 |
BTVPFQCDWASNAL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCC5=CC=CC=C5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11633675.png)
![4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633676.png)
![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633686.png)
![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11633698.png)
![4-[(2-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11633702.png)
![(7Z)-3-(4-acetylphenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11633703.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633707.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633711.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633717.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11633718.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633722.png)

![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633730.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11633731.png)
